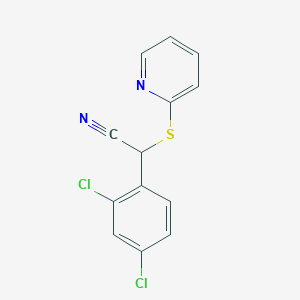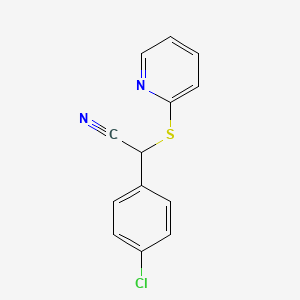![molecular formula C21H19N3S2 B3037404 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-89-9](/img/structure/B3037404.png)
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Overview
Description
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a pyrrolidinyl group attached to a benzothienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothienopyrimidine scaffold.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative of the benzothienopyrimidine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated benzothienopyrimidine intermediate.
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The benzylsulfanyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzothienopyrimidine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and optoelectronic devices.
Biological Research: It is used as a probe to study the interactions of sulfur-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine
- 2-(Ethylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine
- 2-(Phenylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine
Uniqueness
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-benzylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c1-2-8-15(9-3-1)14-25-21-22-18-16-10-4-5-11-17(16)26-19(18)20(23-21)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPDIMYOGEHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


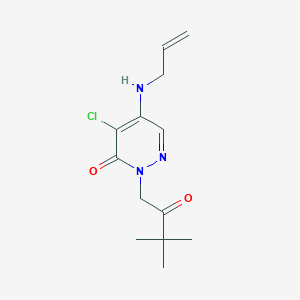
![7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3037322.png)
![4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3037323.png)
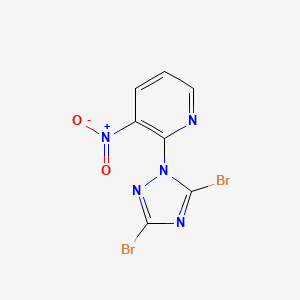
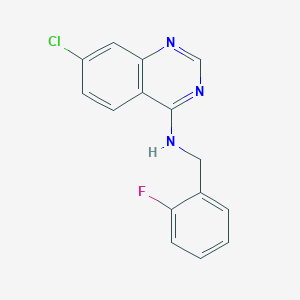
![7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B3037326.png)

![4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B3037329.png)
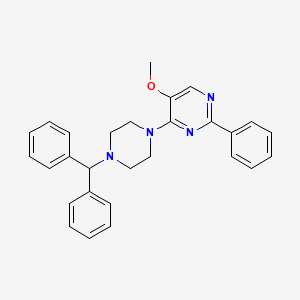
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
![7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B3037339.png)
